molecular formula C12H15BrO3 B8674202 Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate

Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate

Cat. No. B8674202
M. Wt: 287.15 g/mol
InChI Key: VVXBARFWBGGFJQ-UHFFFAOYSA-N
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Patent
US08461185B2

Procedure details

To a suspension of potassium bromide (249.3 g, 2.095 mol), 2,2,6,6-tetramethylpiperidine 1-oxyl (3.27 g, 20.93 mmol) in saturated aqueous sodium bicarbonate (960 mL) and water (240 mL) were added tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (119.7 g, 417 mmol) and dichloromethane (1200 mL). The mixture was cooled to <5° C. and sodium hypochlorite (850 mL, 12.53 mol) was added dropwise in 4 portions until the reaction completed. A solution of sodium thiosulfate pentahydrate (72 g) in water (250 mL) was added and the reaction mixture was warmed to ambient temperature. The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated (119.0 g).
Quantity
249.3 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
119.7 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
850 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate pentahydrate
Quantity
72 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[K+].CC1(C)N([O])C(C)(C)CCC1.[Br:14][C:15]1[CH:16]=[C:17]([CH:25]=[C:26]([CH2:28][OH:29])[CH:27]=1)[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19].Cl[O-].[Na+].O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(=O)(O)[O-].[Na+].O.ClCCl>[Br:14][C:15]1[CH:16]=[C:17]([CH:25]=[C:26]([CH:28]=[O:29])[CH:27]=1)[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19] |f:0.1,4.5,6.7.8.9.10.11.12.13,14.15,^1:6|

Inputs

Step One
Name
Quantity
249.3 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
3.27 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
960 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
119.7 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC(C)(C)C)C=C(C1)CO
Name
Quantity
1200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
850 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
sodium thiosulfate pentahydrate
Quantity
72 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to <5° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (119.0 g)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=O)OC(C)(C)C)C=C(C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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